アミロース

説明

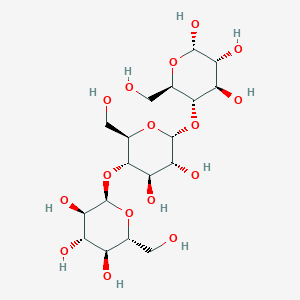

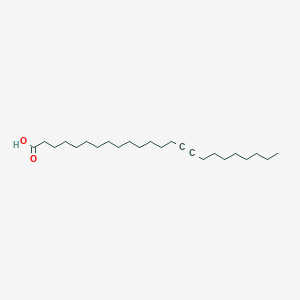

AMYLOSE is a polysaccharide made up of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two main components of starch, accounting for approximately 20-30% of its structure . AMYLOSE is known for its linear structure, which allows it to form helical shapes, making it more resistant to digestion compared to other starch molecules .

科学的研究の応用

AMYLOSE has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying polysaccharide behavior and interactions.

Biology: Investigated for its role in plant energy storage and its impact on digestion and metabolism.

作用機序

Target of Action

Amylose, a linear polysaccharide composed of glucose units, primarily targets the enzyme α-amylase . α-Amylase is a digestive enzyme that plays a crucial role in carbohydrate metabolism, breaking down complex carbohydrates like starch into simpler sugars . Amylose acts as a substrate for α-amylase, which hydrolyzes the α-(1-4) glycosidic bonds in amylose .

Mode of Action

Amylose interacts with α-amylase through a process known as endo-action . This means that α-amylase cleaves the α-(1-4) glycosidic bonds of amylose internally, rather than at the end of the polymer chain . This enzymatic action results in the production of smaller carbohydrate molecules, such as maltose and dextrins .

Biochemical Pathways

Amylose is synthesized from ADP-glucose within the polysaccharide matrix through the action of granule-bound starch synthase . Two models have been proposed for amylose synthesis in plants. The first involves priming of synthesis through small-size malto-oligosaccharides. The second suggests that glucans are extended by granule-bound starch synthase from a high molecular mass primer present within the granule .

Pharmacokinetics

It’s known that amylose and its derivatives can be used as excipients in pharmaceutical applications . The properties of these derivatives, including their solubility and stability, can influence their bioavailability and efficacy .

Result of Action

The enzymatic action of α-amylase on amylose results in the production of smaller carbohydrate molecules, such as maltose and dextrins . These smaller molecules can then be further metabolized by the body for energy .

Action Environment

The action of amylose and its interaction with α-amylase can be influenced by various environmental factors. For instance, the activity of α-amylase can be affected by pH and temperature . Additionally, the amylose content in starch can vary significantly depending on the plant source and environmental conditions during plant growth .

生化学分析

Biochemical Properties

Amylose forms a distinctive blue color complex with iodine . The structural formula of amylose shows that the number of repeated glucose subunits (n) is usually in the range of 300 to 3000, but can be many thousands . Amylose is synthesized by ADP-Glc pyrophosphorylase (AGPase) and granule-bound starch synthase I (GBSSI), which is encoded by the Waxy gene .

Cellular Effects

Amylose has a significant impact on various types of cells and cellular processes. It influences cell function by affecting metabolic pathways and gene expression. For instance, in the case of Dioscorea zingiberensis, a major genetic variant in AGPase probably enhances the enzyme activity leading to high amylose content in the tuber .

Molecular Mechanism

Amylose exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For example, the peak SNP at the position 75,609,202 on chromosome 6 could explain 63.15% of amylose variation in the population and fell into the first exon of the ADP-glucose pyrophosphorylase (AGPase) small subunit gene, causing a non-synonymous modification of the resulting protein sequence .

Temporal Effects in Laboratory Settings

The effects of amylose change over time in laboratory settings. For instance, the starch content, soluble sugar content, and amylase activity were significantly altered in cassava under different levels of drought stress .

Dosage Effects in Animal Models

The effects of amylose vary with different dosages in animal models. For instance, in pigs, different rates of starch digestion have been reported, depending on the botanic origin of starch .

Metabolic Pathways

Amylose is involved in several metabolic pathways. It is synthesized by concerted reactions catalyzed by AGPase, soluble starch synthase (SS), starch-branching enzyme (BE), and starch-debranching enzyme .

Subcellular Localization

Amylose is primarily located in the amyloplast, a type of plastid specialized for starch production

準備方法

Synthetic Routes and Reaction Conditions

AMYLOSE can be synthesized through enzymatic processes involving the enzyme granule-bound starch synthase (GBSS). This enzyme catalyzes the elongation of glucose chains by adding glucose units to the non-reducing end of the growing polymer . The reaction conditions typically involve an aqueous environment with a suitable pH and temperature to facilitate enzyme activity.

Industrial Production Methods

In industrial settings, amylose is often extracted from starch sources such as corn, potatoes, and rice. The extraction process involves the separation of amylose from amylopectin, the other major component of starch. This is usually achieved through techniques such as differential solubility, where amylose is precipitated out of solution while amylopectin remains dissolved .

化学反応の分析

Types of Reactions

AMYLOSE undergoes various chemical reactions, including:

Oxidation: AMYLOSE can be oxidized to form carboxyl and carbonyl groups, which can alter its solubility and reactivity.

Reduction: Reduction reactions can convert the carbonyl groups in oxidized amylose back to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium hypochlorite and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acetic anhydride for acetylation or phosphoric acid for phosphorylation are employed.

Major Products

Oxidation: Oxidized amylose with carboxyl and carbonyl groups.

Reduction: Reduced amylose with restored hydroxyl groups.

Substitution: Modified amylose with new functional groups, enhancing its properties for specific applications.

類似化合物との比較

Similar Compounds

Amylopectin: A branched polysaccharide also found in starch, differing from amylose in its highly branched structure.

Uniqueness of AMYLOSE

AMYLOSE’s linear structure and ability to form helical complexes make it unique among polysaccharides. Its resistance to digestion and ability to form inclusion complexes with various molecules provide it with distinct functional properties, making it valuable in both scientific research and industrial applications .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)